3-Methyldibenzofuran

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

3-Methyldibenzofuran (CAS 7320-52-7) is the regiospecific isomer that directs electrophilic substitution to the 2-position (56.5% yield of 2-benzoyl-3-methyldibenzofuran), essential for synthesizing 2-functionalized dibenzofurans. In petroleum geochemistry, it is the critical calibration standard for GC-MS quantification of the co-eluting 2-/3-methyl fraction (27.6–40.5% of total dibenzofurans). Its enhanced environmental persistence makes it a key biodegradation marker. This isomer eliminates variability from generic mixtures.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 7320-52-7
Cat. No. B13760310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyldibenzofuran
CAS7320-52-7
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3O2
InChIInChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3
InChIKeyJBFNQSFELCVNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyldibenzofuran (CAS 7320-52-7): Technical Baseline and Procurement Context


3-Methyldibenzofuran is a monomethylated derivative of dibenzofuran, a tricyclic oxygen heterocycle composed of a central furan ring fused between two benzene rings [1]. It is a solid at room temperature with a molecular formula of C13H10O and a molecular weight of 182.22 g/mol [2]. This compound belongs to a class of oxygen-containing polycyclic aromatic compounds that are found in crude oils, coal-derived liquids, and combustion products, and it serves as a valuable intermediate in organic synthesis and a geochemical biomarker in petroleum exploration [1][3].

Why Generic Substitution of 3-Methyldibenzofuran (CAS 7320-52-7) Fails: Methyl Position Dictates Reactivity and Fate


The position of the methyl group on the dibenzofuran core is not a trivial structural variation; it fundamentally alters regioselectivity in electrophilic substitution, influences physicochemical properties such as melting point and lipophilicity, and modulates environmental persistence [1][2]. 2-Methyldibenzofuran and 3-Methyldibenzofuran, while isomers, exhibit markedly different product distributions in Friedel-Crafts benzoylation, with 3-Methyldibenzofuran yielding 56.5% of the 2-benzoyl derivative compared to 2-Methyldibenzofuran's 51.2% yield of the 8-benzoyl product under identical conditions [1]. Furthermore, methyl substitution increases resistance to aerobic biodegradation in a position-dependent manner, a critical consideration for environmental monitoring and remediation applications [2]. Procurement of the incorrect isomer or reliance on generic "methyldibenzofuran" mixtures therefore introduces unacceptable variability in synthetic outcomes, analytical calibration, and environmental fate studies.

Quantitative Differentiation of 3-Methyldibenzofuran (CAS 7320-52-7) from Its Closest Analogs


Regioselectivity in Friedel-Crafts Benzoylation: 3-Methyl Directs Substitution Differently than 2-Methyl

In a direct head-to-head study, 3-Methyldibenzofuran was compared to 2-Methyldibenzofuran in Friedel-Crafts benzoylation using benzoyl chloride and anhydrous aluminum chloride (mole ratio 1:1.5:1.5) in nitrobenzene at 20°C for 1 hour. The major product from 3-Methyldibenzofuran was 2-benzoyl-3-methyldibenzofuran in 56.5% yield, whereas 2-Methyldibenzofuran gave 8-benzoyl-2-methyldibenzofuran as the major product in 51.2% yield [1].

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Physical Property Differentiation: Melting Point and Lipophilicity Relative to Unsubstituted Dibenzofuran

3-Methyldibenzofuran has a reported melting point of 66°C , which is significantly lower than that of unsubstituted dibenzofuran (mp 82-83°C) [1]. The calculated logP (octanol-water partition coefficient) for 3-Methyldibenzofuran is 3.89440 , indicating a ~0.8 log unit increase in lipophilicity compared to unsubstituted dibenzofuran (logP ≈ 3.1) . This shift in physical properties affects handling, purification, and chromatographic behavior.

Physicochemical Properties Separation Science Analytical Chemistry

Environmental Persistence: Methyl Substitution Increases Resistance to Aerobic Biodegradation

A 2023 study on aerobic biodegradation of two-ring polycyclic aromatic hydrocarbons demonstrated that for dibenzofurans, the presence of methyl groups increases resistance to biodegradation, and the position of the methyl substituent influences the degradation rate [1]. While 3-Methyldibenzofuran was not individually quantified, the class-level observation that 'the more ortho-methyl substitutes, the more challenging it was to be decomposed' provides a framework for predicting its relative recalcitrance compared to other isomers.

Environmental Chemistry Bioremediation Petroleum Geochemistry

Geochemical Abundance: 3-Methyldibenzofuran as a Predominant C1-Dibenzofuran Isomer in Source Rocks

In a study of source rock extracts from the Niger Delta basin, 2-+3-methyldibenzofuran (co-eluting) was identified as the most abundant C1-dibenzofuran isomer, with relative abundances ranging from 27.60% to 40.52% of total dibenzofurans, significantly higher than 1-methyldibenzofuran which appeared to be the least abundant [1]. The co-elution of 2- and 3-methyldibenzofuran in standard GC-MS analysis necessitates the use of authentic 3-Methyldibenzofuran as a calibration standard for accurate quantification in petroleum samples.

Petroleum Geochemistry Organic Geochemistry Biomarker Analysis

Optimal Application Scenarios for 3-Methyldibenzofuran (CAS 7320-52-7) Based on Evidence


Synthesis of 2-Substituted Dibenzofuran Derivatives via Regioselective Electrophilic Substitution

Researchers aiming to prepare 2-substituted dibenzofuran derivatives should select 3-Methyldibenzofuran as the starting material. As demonstrated by Keumi et al. (1974), Friedel-Crafts benzoylation of 3-Methyldibenzofuran yields 2-benzoyl-3-methyldibenzofuran as the major product in 56.5% yield, providing a direct route to 2-functionalized analogs [1]. This contrasts sharply with 2-Methyldibenzofuran, which directs substitution to the 8-position. For synthetic chemists, this difference is not a matter of yield optimization but of obtaining the correct structural isomer.

Calibration Standard for Quantitative Analysis of Methyldibenzofurans in Petroleum and Environmental Samples

In petroleum geochemistry and environmental monitoring, 3-Methyldibenzofuran is a critical analytical standard. GC-MS analysis of source rocks and crude oils reveals that 2- and 3-methyldibenzofuran often co-elute and together constitute the most abundant C1-dibenzofuran fraction (27.60%–40.52% of total dibenzofurans) [1]. Accurate quantification of this fraction in oil-source rock correlation studies or contamination assessments requires the use of authentic 3-Methyldibenzofuran as a calibration standard. Furthermore, the enhanced environmental persistence of methylated dibenzofurans relative to the parent compound makes 3-Methyldibenzofuran a key marker compound in biodegradation studies of oil spills and industrial effluents.

Development of Chromatographic Methods for Separation of Methylated Dibenzofuran Isomers

The distinct physicochemical properties of 3-Methyldibenzofuran—including its melting point (66°C) and calculated logP (3.89)—differentiate it from unsubstituted dibenzofuran and other methyl isomers [1]. These differences are exploited in the development of GC and HPLC methods for isomer-specific separation. For analytical chemists developing methods for complex hydrocarbon mixtures, having a pure standard of 3-Methyldibenzofuran is essential for establishing retention time indices and optimizing separation conditions to resolve co-eluting isomers such as 2- and 3-methyldibenzofuran [2].

Building Block for Biologically Active Tetracyclic Benzofuran Derivatives

3-Methyldibenzofuran serves as a versatile scaffold for the construction of tetracyclic benzofuran derivatives, a class of compounds under investigation for cannabinoid receptor modulation and analgesic/anti-inflammatory activity [1]. The methyl group at the 3-position introduces steric and electronic effects that can be leveraged to modulate receptor binding affinity and metabolic stability. For medicinal chemistry programs exploring structure-activity relationships in the dibenzofuran series, the specific isomer is required to establish accurate baseline data and avoid confounding effects from positional isomers.

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